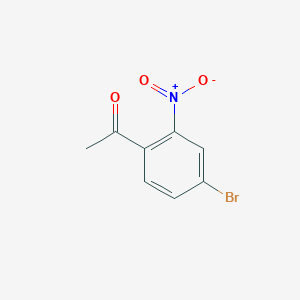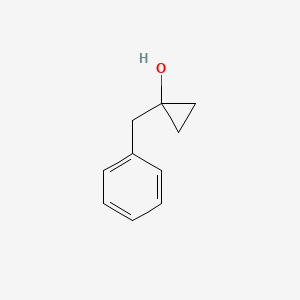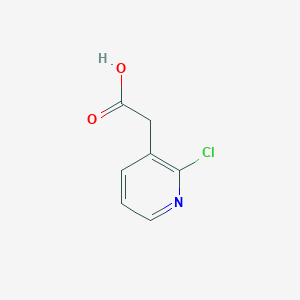
Boc-L-酪氨醇
描述
Boc-L-Tyrosinol is a useful research compound. Its molecular formula is C14H21NO4 and its molecular weight is 267.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality Boc-L-Tyrosinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-L-Tyrosinol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
肽合成
Boc-L-酪氨醇主要用于肽的合成。它作为构建模块,将酪氨酸残基整合到肽链中。 Boc(叔丁氧羰基)基团在合成过程中保护氨基官能团,从而选择性地形成肽键 。该化合物在固相肽合成中特别有用,它可以连接到树脂上,然后以逐步方式用于延长肽链。
药物研究
在药物研究中,Boc-L-酪氨醇用于创建生物活性肽和蛋白质的类似物。这些类似物可以具有改变的特性,例如增加的稳定性或修饰的受体结合,这对药物开发很有价值。 将 Boc 保护的酪氨酸引入肽的能力使研究人员能够探索这些分子的结构-活性关系 。
材料科学
Boc-L-酪氨醇的作用扩展到材料科学,它被用来改变聚合物的表面性质。 通过将 Boc 保护的酪氨酸接枝到聚合物链上,科学家可以改变亲水性、电荷和其他表面特性,这对生物相容涂层和药物递送系统等应用很重要 。
生物偶联
该化合物在生物偶联技术中也很重要。Boc-L-酪氨醇可用于将各种分子(例如药物或荧光标签)连接到肽和蛋白质上。 Boc 基团确保偶联发生在酪氨酸残基处,从而提供对修饰过程的特异性和控制 。
酶催化研究
Boc-L-酪氨醇是酶催化研究中的底物,特别是涉及酪氨酸修饰酶的研究。 研究人员用它来研究酪氨酸酶等酶的机制,酪氨酸酶在黑色素生成中起作用,是治疗色素沉着过度疾病的目标 。
绿色化学
在绿色化学领域,Boc-L-酪氨醇是环保合成路线的一部分。 它用于催化剂和无溶剂介质中保护胺、氨基酸和氨基醇,这符合可持续和环保化学工艺的原则 。
安全和危害
未来方向
Recent advances in biocatalytic derivatization of L-Tyrosine, from which Boc-L-Tyrosinol is derived, have been summarized. These advances include typical L-Tyrosine derivatizations catalyzed by enzymatic biocatalysts, as well as the strategies and challenges associated with their production processes . Future perspectives pertain to the enzymatic production of L-Tyrosine derivatives .
作用机制
Boc-L-Tyrosinol, also known as Boc-Tyrosinol, is a compound with a molecular weight of 267.32 . It is used in peptide synthesis
Target of Action
Given its use in peptide synthesis , it can be inferred that it may interact with various proteins and enzymes involved in this process.
Mode of Action
As a compound used in peptide synthesis , it likely interacts with its targets to facilitate the formation of peptide bonds.
Biochemical Pathways
Given its role in peptide synthesis , it may influence the pathways involved in protein synthesis and modification.
Result of Action
As a compound used in peptide synthesis , it likely contributes to the formation of peptide bonds, which are crucial for the structure and function of proteins.
Action Environment
It is known that the compound should be stored at room temperature , suggesting that temperature could affect its stability.
生化分析
Biochemical Properties
Boc-L-Tyrosinol plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with enzymes such as proteases and peptidases, which facilitate the cleavage and formation of peptide bonds. The compound’s hydroxyl group allows it to form hydrogen bonds with other biomolecules, enhancing its stability and reactivity in biochemical processes . Additionally, Boc-L-Tyrosinol can interact with proteins and other amino acids, contributing to the formation of complex protein structures.
Cellular Effects
Boc-L-Tyrosinol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of kinases and phosphatases, which are crucial for cell signaling. By affecting these enzymes, Boc-L-Tyrosinol can alter the phosphorylation state of proteins, thereby influencing gene expression and cellular responses . Furthermore, Boc-L-Tyrosinol has been shown to impact cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolic flux and energy production.
Molecular Mechanism
At the molecular level, Boc-L-Tyrosinol exerts its effects through specific binding interactions with biomolecules. The compound can bind to enzyme active sites, either inhibiting or activating their activity. For instance, Boc-L-Tyrosinol can act as a competitive inhibitor for certain enzymes, preventing substrate binding and subsequent catalysis . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Boc-L-Tyrosinol can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Studies have shown that Boc-L-Tyrosinol remains stable under standard laboratory conditions but may degrade over extended periods or under extreme conditions . Long-term exposure to Boc-L-Tyrosinol can lead to cumulative effects on cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of Boc-L-Tyrosinol in animal models are dose-dependent. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions. Studies have demonstrated that Boc-L-Tyrosinol can cause dose-dependent changes in enzyme activity, metabolic pathways, and cellular function . High doses of Boc-L-Tyrosinol may result in toxic effects, including organ damage and impaired physiological functions.
Metabolic Pathways
Boc-L-Tyrosinol is involved in several metabolic pathways, including those related to amino acid metabolism and peptide synthesis. The compound interacts with enzymes such as aminotransferases and dehydrogenases, which facilitate its conversion into other metabolites . Boc-L-Tyrosinol can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.
Transport and Distribution
Within cells and tissues, Boc-L-Tyrosinol is transported and distributed through specific transporters and binding proteins. The compound can be taken up by cells via amino acid transporters and subsequently distributed to various cellular compartments . Boc-L-Tyrosinol’s distribution is influenced by its interactions with binding proteins, which can affect its localization and accumulation within cells.
Subcellular Localization
Boc-L-Tyrosinol’s subcellular localization is determined by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, based on its interactions with targeting proteins . These interactions can influence Boc-L-Tyrosinol’s activity and function within different subcellular environments.
属性
IUPAC Name |
tert-butyl N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15-11(9-16)8-10-4-6-12(17)7-5-10/h4-7,11,16-17H,8-9H2,1-3H3,(H,15,18)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVXZPOLHFZPKW-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90579831 | |
| Record name | tert-Butyl [(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90579831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83345-46-4, 282100-80-5 | |
| Record name | 1,1-Dimethylethyl N-[(1S)-2-hydroxy-1-[(4-hydroxyphenyl)methyl]ethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83345-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90579831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Bromothieno[3,2-b]thiophene](/img/structure/B1286399.png)







![2-[(2,2,2-Trifluoroethyl)amino]ethan-1-OL](/img/structure/B1286424.png)


